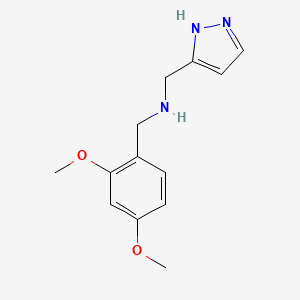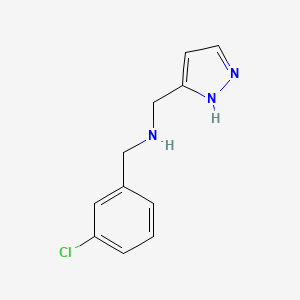![molecular formula C12H16ClN3O2 B7587514 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide, also known as ACEB, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. ACEB is a type of amide that is synthesized through a multi-step process involving the reaction of 3-chlorophenylacetic acid with ethylenediamine and butyric anhydride.
作用机制
The mechanism of action of 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has also been shown to have antitumor effects, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has been shown to increase the yield and quality of crops when used as a plant growth regulator.
实验室实验的优点和局限性
One advantage of using 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide in lab experiments is its relatively low cost and ease of synthesis. 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide in lab experiments is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide. One area of interest is the development of 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide-based drugs for the treatment of chronic pain and inflammation-related diseases. Another area of interest is the development of 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide-based pesticides and plant growth regulators for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide and its potential applications in environmental science.
合成方法
The synthesis of 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide involves the reaction of 3-chlorophenylacetic acid with ethylenediamine and butyric anhydride. The reaction occurs in three steps, with the first step being the formation of an amide intermediate, followed by the addition of butyric anhydride, and finally, the removal of the protecting group. The resulting product is a white crystalline powder with a melting point of 138-140°C.
科学研究应用
2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has also been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has been studied for its potential use as a plant growth regulator, as it has been shown to increase the yield and quality of crops. 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has also been studied for its potential use as a pesticide, as it has been shown to have insecticidal and fungicidal properties.
In environmental science, 2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide has been studied for its potential use as a water treatment agent, as it has been shown to have the ability to remove heavy metals from contaminated water.
属性
IUPAC Name |
2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-9-3-1-2-8(6-9)4-5-16-12(18)10(14)7-11(15)17/h1-3,6,10H,4-5,7,14H2,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMFXWWELOTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C(CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)


![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)

![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)




![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl]acetamide](/img/structure/B7587529.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)